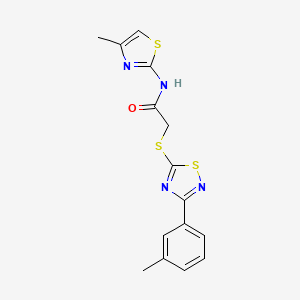

N-(4-methylthiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-methylthiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a thiadiazole core linked to a methylthiazole group via a thioacetamide bridge. Its design leverages sulfur-containing moieties (thiadiazole and thiazole) to enhance binding interactions with enzyme active sites.

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS3/c1-9-4-3-5-11(6-9)13-18-15(23-19-13)22-8-12(20)17-14-16-10(2)7-21-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJXQKUIXCQTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, a thiadiazole moiety, and an acetamide group. The presence of these functional groups suggests a diverse range of biological interactions. The thiazole and thiadiazole rings are known for their roles in various pharmacological activities, including antimicrobial and anticancer properties.

Biological Activity

Research indicates that thiazole derivatives, including this compound, exhibit several biological activities:

- Antimicrobial Activity : Compounds with thiazole and thiadiazole structures have shown significant antibacterial and antifungal properties. For instance, derivatives with similar structures have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Properties : Thiazole derivatives are also being investigated for their anticancer effects. Studies have reported that certain thiazole compounds can inhibit the proliferation of cancer cells in vitro, particularly in breast adenocarcinoma cell lines .

- Anti-inflammatory Effects : Some thiazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It could also modulate receptor activity related to cell signaling pathways that influence inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds exhibiting similar structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Structure | Antimicrobial |

| 4-Methyl-thiazole | Structure | Antifungal |

| 5-Methyl-thiazole | Structure | Anticancer |

This table highlights how variations in the thiazole structure can lead to differing biological activities. The unique combination of functional groups in this compound may enhance its efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study highlighted that similar thiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant strains . This suggests potential for use in treating infections caused by resistant bacteria.

- Cytotoxicity Against Cancer Cells : Research indicated that certain thiadiazoles demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent anticancer activity .

- Inflammatory Pathway Modulation : Investigations into the anti-inflammatory properties showed that some thiazole derivatives could effectively reduce inflammation markers in vitro .

Scientific Research Applications

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. Research indicates that modifications in the thiazole ring can enhance antibacterial efficacy against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study by Yurttaş et al. (2015), various thiazole derivatives were synthesized and tested against microbial strains. The results showed that while some compounds demonstrated moderate antibacterial activity, they were generally less effective than established antibiotics like chloramphenicol. The minimum inhibitory concentrations (MICs) for the tested compounds ranged from 100 to 400 µg/ml, indicating a need for further optimization of these derivatives to improve their efficacy against resistant strains .

| Compound | MIC (µg/ml) | Activity Level |

|---|---|---|

| Compound 2a | 200 | Moderate |

| Compound 2b | 100 | Moderate |

| Chloramphenicol | 25 | High |

Anticancer Potential

The compound also shows promise in anticancer applications. The development of new anticancer drugs is critical due to the limitations of existing therapies, such as toxicity and resistance.

Case Study: Anticancer Activity

Research conducted by Braga et al. (2021) highlighted the potential of thiazole derivatives in targeting cancer cells. The study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications to the thiazole structure could lead to more effective anticancer agents. The findings indicate a correlation between structural changes and enhanced biological activity, which warrants further investigation into the mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications in functional groups can significantly impact their biological activity.

Table: Structure-Activity Relationship Insights

| Structural Modification | Observed Activity |

|---|---|

| Addition of methyl group on thiazole | Increased antibacterial activity |

| Substitution at position 5 with phenyl group | Enhanced cytotoxicity against cancer cells |

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s core structure shares similarities with several analogs:

- Thiadiazole-Thiazole Hybrids: Compounds like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () replace the m-tolyl group with p-tolylamino and add a phenylpropanamide chain, altering electronic properties and steric bulk .

- Triazole-Thiadiazole Derivatives: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate () introduces a triazole ring and sodium carboxylate, improving solubility but reducing cell permeability compared to the neutral acetamide group in the target compound .

- Dichloro-Substituted Analogs : 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () demonstrates that chloro substituents can enhance potency (IC50 = 30±1 nM vs. 42±1 nM for the target compound), likely due to increased electrophilicity and hydrophobic interactions .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~360–380 g/mol (based on structural analogs), lower than N-(m-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (474.64 g/mol, ), which may improve bioavailability .

- Solubility : Neutral acetamide groups (target compound) likely offer better lipid solubility than sodium carboxylates () but poorer solubility than pyridinyl-thiazole carboxamides () .

Data Table: Key Analogs and Properties

Q & A

Q. Q1: What are the standard synthetic routes for N-(4-methylthiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step pathways, starting with condensation of thiazole and thiadiazol precursors. A common method includes reacting 2-amino-4-methylthiazole with chloroacetyl chloride in the presence of triethylamine, followed by coupling with a pre-synthesized 3-(m-tolyl)-1,2,4-thiadiazol-5-thiol derivative. Reaction conditions (e.g., temperature, solvent polarity, and pH) are critical for yield optimization . Purification often employs recrystallization or column chromatography .

Q. Q2: How do reaction conditions influence the yield of this compound?

Key parameters include:

- Temperature : Excess heat may degrade thermally sensitive intermediates (e.g., thiol groups).

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

- Catalysts : Triethylamine is frequently used to neutralize HCl byproducts during amide bond formation .

Monitoring via TLC or HPLC ensures reaction completion .

Structural Characterization

Q. Q3: What analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR verify proton environments and carbon frameworks, particularly distinguishing thiazole (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) protons .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and thioether S-C bonds (~650 cm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and intermolecular interactions .

Biological Activity Evaluation

Q. Q4: What methodologies are used to assess the biological activity of this compound?

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using dose-response curves .

- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, guided by structural analogs .

Data Contradiction and Reproducibility

Q. Q5: How should researchers address discrepancies in reported biological activities?

- Batch variability : Ensure purity (>95% via HPLC) and confirm stereochemistry (if applicable) .

- Assay conditions : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .

- Crystallographic data : Cross-validate with SHELX-refined structures to resolve ambiguities in molecular geometry .

Advanced Research Questions

Q. Q6: How can the structure-activity relationship (SAR) of this compound be systematically explored?

- Substituent modulation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the m-tolyl ring to assess effects on bioactivity .

- Heterocycle replacement : Substitute thiadiazole with triazole or oxadiazole to evaluate scaffold flexibility .

- Pharmacophore mapping : Identify critical moieties (e.g., thioether linkage, acetamide group) using 3D-QSAR models .

Q. Q7: What strategies optimize bioavailability and metabolic stability?

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance membrane permeability .

- In silico ADMET prediction : Tools like SwissADME predict logP, CYP450 interactions, and solubility .

- Microsomal stability assays : Incubate with liver microsomes to measure half-life and identify metabolic hotspots .

Q. Q8: How can computational methods enhance understanding of its mechanism of action?

- Molecular dynamics (MD) simulations : Simulate ligand-target interactions (e.g., kinase inhibition) over nanosecond timescales to assess binding stability .

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific residues .

- Network pharmacology : Map multi-target effects using databases like STRING or KEGG .

Handling Complex Data

Q. Q9: How should conflicting crystallographic data be resolved?

- Multi-software validation : Compare SHELX-refined structures with outputs from PHENIX or REFMAC to identify systematic errors .

- Twinned data analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

- Deposit data in repositories : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. Q10: What statistical approaches are recommended for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.